Quinelorane Hydrochloride

Descripción

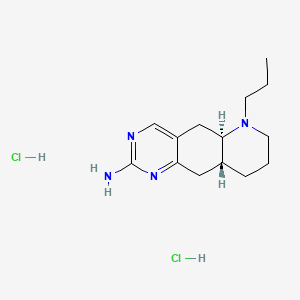

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEMLQIGYYLRRX-OWVUFADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913869 | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97548-97-5 | |

| Record name | Quinelorane hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097548975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINELORANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT5527J55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Interactions

Dopamine (B1211576) Receptor Subtype Agonism and Selectivity

Quinelorane (B1678682) hydrochloride's engagement with dopamine receptors is characterized by a high affinity and agonist activity, particularly at the D2 and D3 receptor subtypes. Its interaction with other dopamine and non-dopaminergic receptors is markedly less significant, underscoring its selectivity.

Quinelorane hydrochloride demonstrates potent agonist activity at the dopamine D2 receptor. In vitro studies have consistently characterized it as a highly selective D2-dopaminergic agonist. Quantitative binding assays have determined its inhibition constant (Ki) at the D2 receptor to be approximately 5.7 nM, indicating a strong binding affinity.

The compound also exhibits significant agonist activity and high affinity for the dopamine D3 receptor. Research has shown that Quinelorane possesses a Ki value of approximately 3.4 nM for the D3 receptor, suggesting an even greater affinity for this subtype compared to the D2 receptor in some studies.

In contrast to its high affinity for D2 and D3 receptors, this compound shows a significantly lower affinity for other dopamine receptor subtypes. Studies have indicated that its binding potency at the D1 receptor is substantially less potent. While specific Ki values for D1, D4, and D5 receptors are not consistently reported in publicly available literature, the existing data points to a pharmacological profile that is highly selective for the D2-like family of receptors.

Comprehensive binding profile assessments are crucial for understanding the full pharmacological spectrum of a compound. Currently, there is a lack of specific quantitative data in the public domain detailing the binding affinity of this compound for non-dopaminergic receptors such as opiate and serotonin (B10506) receptor families.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand and its receptor is a dynamic process characterized by specific kinetic and thermodynamic parameters.

In vitro studies utilizing radiolabeled Quinelorane, specifically [3H]-quinelorane, have been instrumental in characterizing its binding properties. These studies have demonstrated that [3H]-quinelorane binds with a high affinity, reporting a dissociation constant (KD) of 1.8 nM nih.gov. This value reflects the concentration of the ligand at which half of the receptor sites are occupied at equilibrium, further confirming the potent binding of Quinelorane to its target receptors. Detailed kinetic parameters such as association (on-rate) and dissociation (off-rate) constants, as well as thermodynamic data including changes in enthalpy and entropy upon binding, are not extensively available in the current body of scientific literature.

Data Tables

Table 1: Dopamine Receptor Subtype Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Dopamine D2 | 5.7 |

| Dopamine D3 | 3.4 |

| Dopamine D1 | Data not available |

| Dopamine D4 | Data not available |

| Dopamine D5 | Data not available |

Table 2: In Vitro Receptor Binding Parameters of this compound

| Parameter | Value |

| Dissociation Constant (KD) | 1.8 nM nih.gov |

Radioligand Binding Assays using [3H]-Quinelorane

To precisely characterize the binding properties of quinelorane, radioligand binding assays utilizing tritiated quinelorane ([3H]-Quinelorane) have been instrumental. In studies using sections of the rat brain, [3H]-Quinelorane demonstrated high-affinity binding with a dissociation constant (K D) of 1.8 nM. nih.gov These assays also revealed very low nonspecific binding, indicating a high degree of specificity for its target receptors. nih.gov The binding of [3H]-Quinelorane was effectively inhibited by D2 selective antagonists such as (+)butaclamol and spiperone, further confirming its interaction with D2-like receptors. nih.gov In contrast, the D1 antagonist SCH23390 was significantly less potent in inhibiting its binding. nih.gov

Interactive Data Table: [3H]-Quinelorane Binding Affinity

| Parameter | Value | Reference |

| Dissociation Constant (K D) | 1.8 nM | nih.gov |

| Ligand | [3H]-Quinelorane | nih.gov |

| Tissue | Rat Brain Sections | nih.gov |

Influence of Guanine (B1146940) Nucleotides on Receptor Binding

Guanine nucleotides play a critical role in modulating the affinity of G protein-coupled receptors (GPCRs) for their agonists. The influence of guanine nucleotides on quinelorane binding provides insight into its interaction with the G protein-coupled D2 and D3 receptors.

A significant portion of [3H]-Quinelorane binding in the rat brain is sensitive to guanine nucleotides. nih.gov The non-hydrolyzable GTP analog, guanylyl-imidodiphosphate (Gpp(NH)p), dose-dependently inhibits the binding of [3H]-Quinelorane, with maximal inhibition observed at concentrations of 1 µM and higher. nih.gov Autoradiographic studies have further elucidated the differential sensitivity of D2 and D3 receptors to guanine nucleotides in the context of quinelorane binding. In brain regions rich in D2 receptors, such as the caudate-putamen, the binding of [3H]-Quinelorane is completely inhibited by 10 µM Gpp(NH)p. nih.gov Conversely, in areas with a high density of D3 receptors, like the islands of Calleja, the binding of [3H]-Quinelorane remains unaffected by the presence of Gpp(NH)p. nih.gov This differential regulation suggests that while the D2 receptor's high-affinity state for quinelorane is dependent on its coupling to G proteins, the D3 receptor's affinity for quinelorane is not modulated by guanine nucleotides. nih.gov

Cellular and Molecular Mechanisms of Action

The binding of quinelorane to D2 and D3 receptors initiates a series of intracellular signaling events that are characteristic of Gi/o-coupled receptors. These mechanisms include the activation of G-proteins and the subsequent modulation of downstream effector enzymes and signaling pathways.

G-Protein Coupled Receptor Activation via [35S]GTPγS Binding

Activation of Gi/o-coupled receptors, such as the D2 dopamine receptor, by an agonist facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation. The functional consequence of this agonist-induced receptor activation can be quantified using [35S]GTPγS binding assays. In this assay, the non-hydrolyzable GTP analog, [35S]GTPγS, binds to the activated Gα subunit.

Dopamine D2 receptor agonists have been shown to stimulate [35S]GTPγS binding in membranes from cells expressing D2 receptors and in native tissues like the rat striatum. This stimulation is a direct measure of G-protein activation following receptor agonism. The potencies of various dopaminergic ligands in modulating [35S]GTPγS binding correlate well with their binding affinities for the D2 receptor.

Regulation of Adenylate Cyclase Activity

One of the primary downstream effects of D2 and D3 receptor activation is the inhibition of adenylate cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). As a D2/D3 receptor agonist, quinelorane effectively modulates this pathway.

In studies using striatal membranes from both rats and monkeys, quinelorane demonstrated a dose-dependent inhibition of forskolin-stimulated adenylate cyclase activity. nih.gov Forskolin is a direct activator of adenylate cyclase, and its stimulation of cAMP production provides a robust system to study inhibitory G-protein signaling. The maximal inhibition of adenylate cyclase by quinelorane was observed to be 26% in rats and 20% in monkeys. nih.gov The concentration of quinelorane required to produce half-maximal inhibition (EC50) was 2 µM in rats and 0.5 µM in monkeys. nih.gov This inhibitory effect was completely blocked by the D2 receptor antagonist sulpiride, confirming that the action of quinelorane on adenylate cyclase is mediated through the D2 receptor. nih.gov

Interactive Data Table: Quinelorane Inhibition of Forskolin-Stimulated Adenylate Cyclase

| Species | Maximal Inhibition | EC50 | Reference |

| Rat | 26% | 2 µM | nih.gov |

| Monkey | 20% | 0.5 µM | nih.gov |

Modulation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in various cellular processes. The modulation of ERK1/2 phosphorylation (activation) by dopamine receptors is complex and can be receptor subtype-specific.

Studies investigating the effect of D2 receptor agonists on ERK1/2 phosphorylation have provided insights into the likely impact of quinelorane. For instance, the D2 receptor agonist quinpirole (B1680403) was found to not alter the phosphorylation of ERK1/2 in the rat striatum and medial prefrontal cortex. This suggests that activation of D2 receptors by agonists like quinpirole, and likely quinelorane, does not lead to the activation of the ERK1/2 signaling pathway in these brain regions.

Neurochemical and Electrophysiological Effects

Modulation of Neurotransmitter Systems

Quinelorane (B1678682) alters the delicate balance of several key neurotransmitter systems in the brain. Its agonistic action at D2 receptors initiates complex and sometimes region-specific changes in the synthesis, release, and metabolism of dopamine (B1211576), acetylcholine (B1216132), norepinephrine (B1679862), and GABA.

Effects on Dopamine Metabolite Levels (e.g., 3,4-dihydroxyphenylacetic acid, homovanillic acid)

Quinelorane's activity as a D2 agonist leads to varied effects on the levels of dopamine metabolites, which are often used as indicators of dopaminergic neuronal activity. The impact on 3,4-dihydroxyphenylacetic acid (DOPAC) appears to be dependent on the specific neuronal pathway. In male rats, quinelorane has been shown to produce dose- and time-related increases in the concentration of DOPAC within the median eminence, suggesting a stimulation of tuberoinfundibular dopaminergic neurons nih.gov.

Conversely, studies involving the similar D2 agonist quinpirole (B1680403) have demonstrated a decrease in the concentration of dopamine metabolites, including DOPAC and homovanillic acid (HVA), in the cerebral hemispheres nih.gov. This suggests an inhibitory effect on certain dopaminergic neurons, consistent with the activation of presynaptic D2 autoreceptors which regulate dopamine synthesis and release. Furthermore, it has been noted that conditions of enhanced noradrenergic activity, which can be induced by D2 agonists, may also increase HVA levels, reflecting a change in noradrenergic rather than purely dopaminergic activity nih.gov.

| Metabolite | Brain Region | Observed Effect of D2 Agonism | Reference |

|---|---|---|---|

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Median Eminence | Increase | nih.gov |

| Dopamine Metabolites (general) | Cerebral Hemispheres | Decrease | nih.gov |

| Homovanillic Acid (HVA) | Cerebral Hemispheres | Decrease | nih.gov |

| Homovanillic Acid (HVA) | Cisternal Cerebrospinal Fluid | Potential Increase (linked to noradrenergic activity) | nih.gov |

Alterations in Noradrenergic System Activity (e.g., 3-methoxy-4-hydroxyphenylglycol-sulfate, epinephrine (B1671497) levels)

Quinelorane demonstrates a distinct stimulatory effect on portions of the noradrenergic system. Studies have revealed that it increases the activity of noradrenergic neurons that project to the dorsomedial nucleus of the hypothalamus nih.gov. This enhanced neuronal activity leads to changes in norepinephrine metabolism. The closely related D2 agonist, quinpirole, has been shown to increase the concentration of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) sulfate (B86663) in the brain stem and hypothalamus, which is believed to result from enhanced norepinephrine release nih.gov.

In contrast to its effects on norepinephrine, D2 agonism appears to reduce epinephrine levels. Research has shown that quinpirole administration leads to a decrease in hypothalamic epinephrine concentrations nih.gov.

| Neurochemical/System | Brain Region | Observed Effect of D2 Agonism | Reference |

|---|---|---|---|

| Noradrenergic Neuronal Activity | Projections to Dorsomedial Hypothalamus | Increase | nih.gov |

| MHPG-Sulfate | Brain Stem & Hypothalamus | Increase | nih.gov |

| Epinephrine | Hypothalamus | Decrease | nih.gov |

Changes in Extracellular Ascorbic Acid Levels

A review of the available scientific literature did not yield specific data regarding the effects of quinelorane hydrochloride on the levels of extracellular ascorbic acid.

Modulation of GABA Efflux

Quinelorane has been shown to modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain. In a study measuring neurotransmitter levels in the ventral pallidum of rats, quinelorane administration resulted in a reduction of GABA efflux nih.gov. This effect persisted for at least 100 minutes, indicating a sustained modulatory influence on this inhibitory pathway nih.gov.

| Compound | Brain Region | Effect | Finding | Reference |

|---|---|---|---|---|

| Quinelorane | Ventral Pallidum | Reduced GABA Efflux | A significant reduction in GABA efflux was observed, which persisted for at least 100 minutes. | nih.gov |

Neuronal Activity and Synaptic Transmission

The neurochemical changes induced by quinelorane translate into direct effects on the firing rates and transmission patterns of various neuronal populations. Its action as a D2 agonist results in a differential regulation of neuronal activity, inhibiting some pathways while exciting others.

Quinelorane decreases the activity of dopaminergic neurons in several brain regions, including the nucleus accumbens and the horizontal limb of the diagonal band of Broca, as well as the dorsomedial nucleus of the hypothalamus nih.gov. This inhibitory action is consistent with the activation of D2 autoreceptors that provide negative feedback to dopaminergic neurons.

However, the effect of quinelorane is not uniformly inhibitory. It has been found to stimulate tuberoinfundibular dopaminergic neurons in male rats, as evidenced by increased concentrations of the dopamine metabolite DOPAC in the median eminence nih.gov. Furthermore, quinelorane activates a subpopulation of noradrenergic neurons that project to the diencephalon nih.gov. These varied effects on neuronal firing underscore the compound's complex influence on synaptic transmission, which is ultimately shaped by the specific receptor distribution and function within different neural circuits.

Regulation of Dopaminergic Neuronal Activity

This compound exerts significant control over the activity of dopaminergic neurons in various brain regions, primarily through its agonist actions at D2 and D3 receptors.

Substantia Nigra Pars Compacta: While direct electrophysiological studies detailing the specific effects of quinelorane on the firing rate of dopaminergic neurons in the substantia nigra pars compacta are not extensively available in the public domain, the known pharmacology of D2 receptor agonists strongly suggests an inhibitory effect. Activation of D2 autoreceptors on the soma and dendrites of these neurons typically leads to a decrease in their firing rate and a reduction in dopamine synthesis and release.

Nucleus Accumbens: In the nucleus accumbens, a key region in the brain's reward circuitry, quinelorane has been shown to decrease the activity of dopaminergic neurons nih.gov. This effect is demonstrated by a reduction in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, which is an indicator of reduced dopamine turnover. Microdialysis studies have further revealed that quinelorane can decrease cocaine-induced elevations in dopamine levels in the nucleus accumbens. Moreover, when administered alone, quinelorane has been observed to lower dopamine levels to approximately 50% below baseline, indicating a potent inhibitory action on dopamine release in this region.

Diencephalon: Research has demonstrated that quinelorane inhibits the activity of dopaminergic neurons within the diencephalon nih.gov. This inhibitory action is evidenced by decreased concentrations of DOPAC in areas such as the dorsomedial nucleus of the hypothalamus and the horizontal limb of the diagonal band of Broca nih.gov. These effects are mediated by D2 receptors, as they can be blocked by the D2-selective antagonist, raclopride (B1662589) nih.gov.

| Brain Region | Effect on Neuronal Activity | Key Findings |

|---|---|---|

| Substantia Nigra Pars Compacta | Inhibitory (Inferred) | Activation of D2 autoreceptors is expected to decrease firing rate and dopamine synthesis. |

| Nucleus Accumbens | Inhibitory | Decreases DOPAC levels and reduces both basal and cocaine-stimulated dopamine release nih.gov. |

| Diencephalon | Inhibitory | Decreases DOPAC concentrations in the dorsomedial nucleus of the hypothalamus and horizontal limb of the diagonal band of Broca nih.gov. |

Effects on Noradrenergic Neurons

This compound's influence extends beyond the dopaminergic system to affect noradrenergic neurons. Studies have shown that quinelorane increases the activity of a specific subpopulation of noradrenergic neurons that project to the dorsomedial nucleus of the hypothalamus nih.gov. This stimulatory effect is also mediated by D2 receptors, as it is blocked by the D2 antagonist raclopride nih.gov. This finding suggests a complex interaction between the dopamine and norepinephrine systems, where the activation of D2 receptors can lead to an enhancement of noradrenergic signaling in certain brain circuits.

| Neuronal Population | Effect on Activity | Mediating Receptor |

|---|---|---|

| Noradrenergic neurons projecting to the dorsomedial nucleus of the hypothalamus | Increased | Dopamine D2 receptor nih.gov |

Studies on Presynaptic and Postsynaptic Receptor Actions

The effects of this compound are mediated through its interaction with both presynaptic and postsynaptic dopamine receptors, primarily of the D2 and D3 subtypes.

Presynaptic Actions: A significant body of evidence points to the crucial role of presynaptic D2 autoreceptors in mediating the inhibitory effects of quinelorane on dopaminergic neurons. These autoreceptors are located on the terminals, soma, and dendrites of dopamine neurons and their activation leads to a negative feedback loop, resulting in:

Inhibition of dopamine synthesis: By reducing the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine production.

Inhibition of dopamine release: By modulating ion channel activity and the machinery involved in neurotransmitter exocytosis.

The observed decrease in dopamine levels and its metabolite, DOPAC, in the nucleus accumbens and diencephalon following quinelorane administration strongly supports its action as a presynaptic D2 autoreceptor agonist nih.gov.

| Receptor Location | Receptor Subtype | Effect of Quinelorane Activation |

|---|---|---|

| Presynaptic (Autoreceptors) | D2, D3 | Inhibition of dopamine synthesis and release. |

| Postsynaptic | D2, D3 | Modulation of the activity of non-dopaminergic neurons, often leading to inhibitory downstream effects. |

Preclinical Behavioral Pharmacology and Animal Models

Locomotor Activity and Stereotypic Behavior Studies

The preclinical assessment of quinelorane (B1678682) hydrochloride has extensively utilized animal models to characterize its effects on motor behavior. These studies are fundamental in understanding the compound's interaction with the central nervous system, particularly its dose-related influence on spontaneous movement and the induction of repetitive, stereotyped actions.

Quinelorane hydrochloride, as a dopamine (B1211576) D2 receptor agonist, exhibits a distinct and dose-dependent influence on locomotor activity in animal models. The modulation of dopamine signaling is critically linked to motor control, with dopaminergic agents capable of producing either an increase (hyperlocomotion) or a decrease (hypolocomotion) in movement wikipedia.org.

Research with similar D2/D3 receptor agonists, such as quinpirole (B1680403), has demonstrated that these compounds can produce significant, dose-dependent effects on motor activity researchgate.net. For instance, studies using home-cage monitoring have shown that a single administration of quinpirole (0.5 mg/kg) to mice significantly increased locomotor activity during the dark (active) phase, while decreasing activity during the light (rest) phase cpn.or.krcpn.or.kr. This suggests a complex interaction with circadian rhythms. Generally, the effect of dopaminergic agonists on locomotion follows a biphasic or inverted U-shaped curve. Lower to moderate doses tend to increase locomotor activity, a state known as hyperlocomotion wikipedia.org. However, as the dosage increases, the stimulant effect on locomotion may plateau or even decrease as other behaviors, such as stereotypies, become predominant mdpi.com.

The table below illustrates the typical dose-dependent effects of a D2 agonist on locomotor activity in rodents.

| Dosage Range | Effect on Locomotor Activity | Behavioral Observation |

| Low | Minimal to no significant change | Normal exploratory behavior. |

| Moderate | Significant increase (Hyperlocomotion) | Increased distance traveled and exploratory movements in an open field. |

| High | Decrease or plateau in locomotion | Emergence of focused, repetitive behaviors (stereotypy) over ambulation. |

This table represents a generalized dose-response relationship for dopamine D2 agonists based on preclinical observations.

At higher doses, the administration of potent dopamine agonists like this compound can lead to the manifestation of stereotyped behaviors. These are repetitive, unvarying, and seemingly purposeless actions that supplant normal behavioral patterns like exploration and locomotion. The emergence of stereotypy is a hallmark of intense stimulation of the dopaminergic system, particularly in brain regions like the caudate-putamen and nucleus accumbens nih.gov.

Studies involving dopamine agonists such as apomorphine (B128758) and amphetamine have characterized a range of these behaviors nih.gov. In rodents, these can include focused sniffing, repetitive head movements, gnawing, and intense licking. The specific type of stereotypy observed can be linked to the stimulation of distinct neural pathways. Research using targeted lesions has indicated that different dopamine-rich areas may mediate different forms of stereotyped actions, highlighting the complexity of the underlying neural circuits nih.gov. The transition from hyperlocomotion to stereotypy is a critical observation in the pharmacological profiling of dopaminergic compounds.

The table below lists common stereotypic behaviors induced by high doses of dopamine agonists in rodents.

| Behavior Type | Description |

| Sniffing | Continuous, focused sniffing in a confined area. |

| Biting/Gnawing | Repetitive biting or gnawing of cage materials or non-food items. |

| Head Weaving | Side-to-side movements of the head. |

| Licking | Compulsive licking of surfaces or self. |

| Circling | Repetitive circling or turning behavior in a tight radius. |

This table provides examples of stereotyped behaviors commonly observed in preclinical studies with potent dopamine agonists.

The behavioral outcomes of this compound administration are not uniform across all preclinical subjects; they can be significantly influenced by biological variables such as genetic strain and sex. Different strains of mice, for example, exhibit distinct baseline levels of anxiety and locomotor activity, which can alter their response to pharmacological agents mdpi.com. Studies comparing C57BL/6J and BALB/c mice have shown different sensitivities to the locomotor-activating effects of drugs that modulate the dopamine system mdpi.com.

Sex is another critical factor, with a growing body of evidence demonstrating sex-specific responses to psychoactive drugs nih.govh1.co. In preclinical research, sex differences have been reported in the behavioral responses to psychostimulants like amphetamine dntb.gov.ua. These differences can manifest as variations in the magnitude of locomotor activation, the development of sensitization, or the propensity to display certain behaviors. For example, novelty-induced locomotor behavior has been shown to predict addiction vulnerability differently in male and female rats nih.gov. Such differences are thought to arise from hormonal influences on dopamine system development and function. Therefore, both strain and sex are crucial considerations in the design and interpretation of behavioral pharmacology studies involving quinelorane.

Models of Neurological and Psychiatric Conditions

The unilateral 6-hydroxydopamine (6-OHDA) lesion model is a cornerstone of preclinical research for Parkinson's disease nih.govnih.gov. In this model, the neurotoxin 6-OHDA is injected into one side of the nigrostriatal pathway, which includes the substantia nigra or medial forebrain bundle. This results in a progressive and significant loss of dopamine neurons in that hemisphere, mimicking the asymmetrical dopamine depletion seen in the early stages of Parkinson's disease ndineuroscience.comresearchgate.net.

A key consequence of this unilateral dopamine depletion is the development of denervation supersensitivity in postsynaptic D2 receptors within the lesioned striatum. When a direct-acting dopamine agonist like this compound is administered systemically, it stimulates these hypersensitive receptors on the lesioned side more potently than the receptors on the intact side uaslp.mx. This asymmetrical stimulation of the nigrostriatal pathway results in a pronounced and quantifiable motor imbalance, causing the animal to turn in circles away from the lesioned side (contralateral rotation) ndineuroscience.comuaslp.mx. The rate of these contralateral turns serves as a reliable and sensitive measure of the compound's dopamine agonist activity and its potential efficacy as an anti-parkinsonian agent. Dopamine agonists such as apomorphine are standardly used in this model to validate the lesion and induce this turning behavior nih.govuaslp.mx.

The table below summarizes the rotational behavior observed in the unilateral 6-OHDA lesion model following systemic administration of a dopamine D2 agonist.

| Animal Model | Treatment | Primary Behavioral Outcome | Mechanism |

| Rat or Mouse with Unilateral 6-OHDA Lesion | Vehicle (Saline) | No significant, sustained turning behavior. | Balanced (though depleted) dopamine system state. |

| Rat or Mouse with Unilateral 6-OHDA Lesion | Dopamine D2 Agonist (e.g., Quinelorane) | Sustained contralateral turning (away from the lesion). | Stimulation of supersensitive D2 receptors in the dopamine-depleted hemisphere. |

This table illustrates the characteristic effect of dopamine agonists in a widely used animal model of Parkinson's disease.

Parkinson's Disease Models

MPTP-Induced Parkinsonism in Non-Human Primates

The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to non-human primates is a widely utilized method for creating animal models of Parkinson's disease. atuka.comnih.gov This toxin induces a stable parkinsonian syndrome characterized by motor symptoms such as bradykinesia (slowness of movement) and postural impairment, which closely recapitulate those seen in human patients. atuka.com The MPTP-lesioned primate model is considered highly predictive for evaluating the potential efficacy of therapies aimed at alleviating parkinsonian symptoms. atuka.com Dopamine agonists are among the treatments developed based on studies using this model. nih.gov The model produces a robust dopaminergic lesion, causing a loss of tyrosine hydroxylase-positive neurons in the substantia nigra and a reduction of dopamine in the striatum, which are classic hallmarks of Parkinson's disease. atuka.com

While this model is standard for assessing dopaminergic agents, specific studies detailing the behavioral effects of this compound on the motor symptoms of MPTP-induced parkinsonism in non-human primates were not found in the provided research. However, the model has been instrumental in translating findings for other nondopaminergic drugs targeting various neurotransmitter systems—including glutamate, adenosine, and serotonin (B10506)—from primate studies to human clinical trials for conditions like levodopa-induced dyskinesia. nih.govresearchgate.net

Reserpinized Animal Models

Reserpine (B192253), an agent that depletes monoamines, is used to create animal models for studying neurological conditions, including Parkinson's disease and depression. nih.gov By irreversibly blocking the vesicular monoamine transporter, reserpine induces behavioral and neurochemical changes in rodents. nih.govresearchgate.net In mice, reserpine administration has been shown to reduce locomotion and decrease tyrosine hydroxylase immunoreactivity in the striatum. nih.gov This model is considered a valid method for evaluating the pathological symptoms of depression and other neurological disorders. researchgate.net

In studies involving reserpinized male rats, the administration of this compound demonstrated a clear endocrine effect. Specifically, Quinelorane produced dose-related decreases in the concentration of serum prolactin.

Prepulse Inhibition of Startle Paradigms

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction of an organism to a subsequent strong, startle-inducing stimulus. It is an operational measure of sensorimotor gating, a process that is deficient in certain neuropsychiatric disorders. atuka.comnih.gov

In animal models, the dopamine D2/D3 agonist Quinelorane has been shown to disrupt this process. In Wistar rats, systemic administration of Quinelorane reduced PPI. atuka.comnih.gov This effect was observed to be dose-dependent. The reduction in PPI was significant and lasted for approximately 50 minutes post-administration. atuka.comnih.gov These findings are consistent with the broader understanding that dopamine agonists can reduce PPI in both rats and humans. atuka.comnih.gov The disruption of PPI by Quinelorane coincided with a decrease in GABA efflux in the ventral pallidum, suggesting a potential neural mechanism for its effect on sensorimotor gating. atuka.comnih.gov

| Parameter | Observation | Source |

|---|---|---|

| Effect on PPI | Reduction | atuka.comnih.gov |

| Duration of Effect | Approximately 50 minutes | atuka.com |

| Associated Neurochemical Change | Reduced GABA efflux in Ventral Pallidum | atuka.comnih.gov |

Yawning Behavior as a Pharmacological Index

Yawning is a stereotyped behavior that is regulated by several neurotransmitters and neuropeptides, including dopamine. Certain dopamine agonists can reliably induce yawning, and this response can be used as an in vivo index of dopaminergic, particularly D2 and D3 receptor, activity.

Studies in adult male Sprague-Dawley rats have shown that Quinelorane stimulates dose-related increases in yawning behavior. nih.gov This effect was blocked by the centrally active dopamine antagonist haloperidol, but not by the peripherally active antagonist domperidone, indicating a central nervous system mechanism. nih.gov

In male rhesus monkeys, Quinelorane exhibited a biphasic, or inverted U-shaped, effect on yawning. nih.gov Low doses facilitated yawning, while higher doses led to an inhibition of this behavior. nih.gov This pattern is characteristic of several D2/D3 agonists and is hypothesized to result from competing receptor activities; the induction of yawning is suggested to be a dopamine D3 receptor-mediated effect, whereas the inhibition at higher doses may be due to competing D2 receptor activity.

| Animal Model | Effect | Dose-Response Relationship | Source |

|---|---|---|---|

| Rats (Sprague-Dawley) | Increased Yawning | Dose-related increase | nih.gov |

| Monkeys (Rhesus) | Facilitation and Inhibition | Biphasic (Inverted U-shape): Low doses facilitate, high doses inhibit | nih.gov |

Reproductive and Sexual Behavior Investigations

Facilitation of Male Sexual Responding (Ejaculation, Masturbation, Penile Erections)

Dopaminergic systems, particularly those involving D2-like receptors, play a significant role in regulating male sexual function. Quinelorane has been investigated for its effects on various components of male sexual behavior in animal models.

In male rhesus monkeys, Quinelorane treatment was found to markedly facilitate sexual responding. nih.gov When presented with a sexually receptive female (without physical contact), monkeys treated with Quinelorane showed a significant, dose-dependent increase in penile erections and masturbation. nih.gov The effects were blocked by the central dopamine antagonist haloperidol, confirming that Quinelorane stimulates male sexual behavior via central D2 dopamine receptor sites. nih.gov

In studies using restrained supine male rats, a model for testing sexual reflexes ex copula, systemic administration of Quinelorane dramatically increased the occurrence of seminal emission. This suggests that the activation of D2 receptors can lower the ejaculatory threshold.

Furthermore, in a different rat model (the penile erection/stretch-yawn syndrome), Quinelorane was observed to cause significant dose-related increases in erections. nih.gov

Inhibition of Penile Erection

While Quinelorane has been shown to facilitate erections under certain conditions, contrasting effects have been observed in specific experimental paradigms. In studies with restrained supine male rats where penile erections were mechanically evoked by retraction of the penile sheath, systemic administration of Quinelorane resulted in an inhibition of these reflexive erections. This inhibitory effect on evoked erections occurred concurrently with the facilitation of seminal emission.

| Animal Model | Behavior/Response | Effect of Quinelorane | Experimental Context | Source |

|---|---|---|---|---|

| Rhesus Monkeys | Penile Erections & Masturbation | Facilitation | Observation in presence of female | nih.gov |

| Rats | Penile Erections | Facilitation | Penile erection/stretch-yawn model | nih.gov |

| Rats | Seminal Emission | Facilitation (dramatic increase) | Ex copula reflex tests | |

| Rats | Penile Erections | Inhibition | Reflexes evoked by penile sheath retraction |

Effects on Female Lordosis Behavior

This compound, a dopamine D2/D3 receptor agonist, has been investigated for its influence on female sexual receptivity, specifically lordosis behavior in animal models. Research indicates a complex, dose-dependent relationship between D2 receptor activation and the expression of this behavior.

In studies with ovariectomized, estrogen-treated rats, the administration of a highly selective D2 dopaminergic agonist, LY163502, resulted in a significant potentiation of the lordotic response compared to vehicle-treated animals. nih.gov This suggests that stimulation of D2-type dopaminergic receptors can initiate and enhance female sexual behavior. nih.gov However, in receptive (estrogen-progesterone-treated) female rats, the same D2 agonist exhibited suppressive effects on the frequency of lordosis behavior at both very low and high dose ranges. nih.gov

The reduction in lordosis at low doses is hypothesized to be due to the activation of dopaminergic autoreceptors, which would lead to decreased dopamine release and subsequently inhibit a dopamine-mediated behavior like the lordotic response. nih.gov Conversely, the suppression of lordosis at higher doses was associated with the emergence of stereotypic behaviors that likely interfered with the animals' ability to engage in sexual responses. nih.gov

While direct studies on quinelorane's effect on lordosis are limited, research on the D2 agonist quinpirole in female sheep demonstrated a biphasic role for D2 receptor activation in the mediobasal hypothalamus on sexual behavior. nih.gov Early administration of quinpirole before estradiol (B170435) treatment hastened the onset of estrus, whereas later administration after estradiol decreased the intensity of sexual receptivity. nih.gov This dual action highlights the intricate role of dopamine D2 receptor signaling in modulating female sexual behavior. nih.gov

Table 1: Effects of a D2 Dopaminergic Agonist (LY163502) on Lordosis Behavior in Rats

| Treatment Group | Lordosis Response (Non-receptive rats) | Lordosis Response (Receptive rats) |

|---|---|---|

| Vehicle | Baseline | Baseline |

| LY163502 (Potentiating Dose) | Increased | Not Applicable |

| LY163502 (Low Suppressive Dose) | Not Applicable | Decreased |

This table is based on the effects of the D2 agonist LY163502 and is presented as a model for the potential effects of quinelorane.

Interactions with Oxytocin (B344502) Systems in Sexual Behavior

The interplay between dopamine and oxytocin systems is crucial in the regulation of sexual behaviors. Oxytocin, a neuropeptide, is known to play a significant role in female sexual arousal and receptivity. nih.govnih.gov Studies in female rats have shown that oxytocin administration can stimulate lordosis behavior, suggesting a central mechanism of action. nih.gov

While direct research into the interaction of quinelorane and oxytocin in female sexual behavior is not extensively documented, studies in male rats provide valuable insights. In conscious male rats, the D2/D3 agonist quinelorane was shown to elicit penile erections, an effect that was associated with the activation of medial parvocellular oxytocin cells in the paraventricular nucleus (PVN) of the hypothalamus. This suggests a direct or indirect functional link between D2/D3 receptor stimulation by quinelorane and the activation of central oxytocin pathways involved in sexual responses.

Given that activation of hypothalamic oxytocin neurons coincides with lordosis behavior in female rats, it is plausible that quinelorane could influence female sexual behavior through a similar interaction with the oxytocin system. mdpi.com However, further research is required to specifically elucidate this interaction in females.

Other Behavioral and Physiological Assessments

Emesis Induction

The induction of emesis (vomiting) is a complex reflex coordinated by the emetic center in the brainstem, which receives inputs from the chemoreceptor trigger zone (CRTZ). veteriankey.comveteriankey.com The CRTZ is sensitive to blood-borne substances and contains a variety of neurotransmitter receptors, including dopamine D2 receptors. veteriankey.comveteriankey.com

Hypothermic Effects

This compound has been shown to exert significant effects on body temperature in preclinical models. In a study involving Wistar-Kyoto (WKY) rats, the subcutaneous administration of quinelorane induced a dose-dependent hypothermia. nih.gov This effect was also observed with another dopamine agonist, pergolide, in the same rat strain. nih.gov

Similarly, studies in male mice have demonstrated that selective D2 receptor agonists, such as quinpirole, induce a dose-dependent decrease in body temperature. nih.gov This hypothermic effect appears to be a characteristic feature of D2 receptor stimulation. Interestingly, in spontaneously hypertensive rats (SHR), quinelorane had little effect on body temperature, suggesting that the thermoregulatory response to D2 agonism can be strain-dependent. nih.gov

Table 2: Hypothermic Effect of Subcutaneously Administered Quinelorane in Wistar-Kyoto Rats

| Dose of Quinelorane | Change in Body Temperature |

|---|---|

| Vehicle | No significant change |

| Low Dose | Dose-dependent decrease |

This table illustrates the dose-dependent nature of quinelorane-induced hypothermia as reported in the literature.

Neuroendocrine Regulation

Prolactin Secretion Modulation

Quinelorane (B1678682) hydrochloride demonstrates a pronounced inhibitory effect on the secretion of prolactin from the anterior pituitary gland. nih.govnih.gov The secretion of prolactin is primarily under the inhibitory control of dopamine (B1211576) released from tuberoinfundibular neurons. droracle.ai By acting as an agonist at D2 receptors on pituitary lactotrophs, Quinelorane directly suppresses the release of prolactin into the bloodstream. nih.govdroracle.ai

Studies in male rats have shown that Quinelorane produces a dose-related decrease in serum prolactin concentrations. nih.gov In one preclinical study, the minimum effective dose to observe this reduction was 10 micrograms/kg administered intraperitoneally. nih.gov This effect is specific to D2 receptor activation; the administration of a D2 receptor antagonist, raclopride (B1662589), leads to an increase in plasma prolactin, and this increase is reversed by Quinelorane. nih.gov Further research has established that while Quinelorane decreases prolactin, it does not affect the secretion of alpha-melanocyte-stimulating hormone (α-MSH), suggesting that the regulation of these two hormones is mediated by different D2 receptor subtypes. nih.gov

In female rats, Quinelorane also causes a marked reduction in plasma prolactin levels. nih.gov The regulation in females is slightly more complex, as circulating prolactin tonically stimulates the activity of tuberoinfundibular dopamine neurons. By lowering prolactin levels, Quinelorane indirectly reduces this tonic stimulation. nih.gov

Effects of Quinelorane Hydrochloride on Prolactin Secretion in Male Rats

| Parameter | Observation | Reference Study Finding |

|---|---|---|

| Effect | Dose-related decrease in serum prolactin | nih.gov |

| Minimum Effective Dose (MED) | 10 micrograms/kg i.p. | nih.gov |

| Mechanism | Activation of D2 receptors on lactotrophs | nih.govdroracle.ai |

| Interaction with Antagonist | Reverses the prolactin-increasing effect of raclopride | nih.gov |

Corticosterone (B1669441) Secretion Regulation

In addition to its effects on prolactin, this compound also influences the hypothalamic-pituitary-adrenal (HPA) axis, leading to changes in corticosterone secretion. nih.gov Corticosterone is a glucocorticoid hormone released from the adrenal cortex in response to stress and circadian rhythms, regulated by adrenocorticotropic hormone (ACTH) from the pituitary. nih.gov

Preclinical studies in male rats have demonstrated that the administration of Quinelorane results in a dose-related increase in serum corticosterone concentrations. nih.gov The minimum effective dose for this stimulatory effect was reported to be 30 micrograms/kg i.p. nih.gov This finding indicates that dopaminergic pathways, specifically those involving D2 receptors, play a role in the regulation of the HPA axis and, consequently, corticosterone release. The precise mechanisms underlying this increase are complex but suggest an influence of D2 receptor activation on the neural circuits that control the release of corticotropin-releasing hormone (CRH) from the hypothalamus or ACTH from the pituitary. nih.govnih.gov

Effects of this compound on Corticosterone Secretion in Male Rats

| Parameter | Observation | Reference Study Finding |

|---|---|---|

| Effect | Dose-related increase in serum corticosterone | nih.gov |

| Minimum Effective Dose (MED) | 30 micrograms/kg i.p. | nih.gov |

| Implication | Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis | nih.gov |

Structure Activity Relationships and Analog Development

Chemical Scaffolds and Core Structures

Quinelorane's chemical architecture is central to its function as a dopamine (B1211576) receptor agonist. Its systematic name, (5aR,9aR)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine, reveals its core to be an octahydropyrimido[4,5-g]quinolone scaffold. This complex, fused heterocyclic system provides the rigid framework necessary for precise interaction with the dopamine receptor binding pocket.

Furthermore, Quinelorane (B1678682) is classified as a BCD partial ergoline (B1233604) . nih.gov This means its structure represents the B, C, and D rings of the larger four-ring ergoline skeleton, which is the foundational structure for a wide class of compounds known for interacting with dopamine and serotonin (B10506) receptors. nih.gov This structural similarity to ergoline alkaloids is a key reason for its potent dopaminergic effects.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the efficacy of new molecules and optimizing lead compounds.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that evaluates the steric and electrostatic fields of a molecule to predict its biological activity. nih.govresearchgate.netslideshare.netijpsonline.com In the context of dopamine D2 receptor agonists, CoMFA models have been developed to create a correlation between the molecular properties of a series of compounds and their binding affinities. nih.govacs.org

By aligning a set of molecules and calculating their interaction energies within a 3D grid, CoMFA generates contour maps. researchgate.netslideshare.net These maps highlight regions where bulky groups (steric fields) or specific charge distributions (electrostatic fields) would likely increase or decrease receptor affinity. Such models can predict the binding affinity of novel, unsynthesized Quinelorane analogs, thereby guiding medicinal chemists to prioritize the synthesis of compounds with the highest probability of success. slideshare.net

In the absence of a crystal structure for a specific receptor, homology modeling allows for the creation of a 3D model based on the known structure of a homologous protein. nih.govplos.orgnih.gov For the dopamine D2 and D3 receptors, homology models have been generated using the crystal structures of other G-protein coupled receptors (GPCRs) as templates. plos.orgnih.gov

These models are crucial for visualizing the binding pocket and predicting how ligands like Quinelorane interact with specific amino acid residues. nih.govplos.orgnih.gov By "docking" Quinelorane or its analogs into the modeled receptor, researchers can study potential hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex. This information is invaluable for understanding the molecular basis of receptor selectivity and for designing new analogs with tailored binding properties. nih.govresearchgate.net

Design and Synthesis of Quinelorane Analogues

Building on SAR and computational insights, researchers have actively designed and synthesized novel analogs of Quinelorane to explore the chemical space around its core structure and refine its pharmacological properties.

A key strategy in analog development is the modification of substituents on the parent molecule. Studies have focused on creating benzo-fused analogues of Quinelorane to probe how these additions affect receptor binding. nih.govpsu.edu

Research has shown that fusing a benzo ring onto the Quinelorane structure results in derivatives with significant, albeit slightly lower, affinity for D2 receptors compared to the parent compound. nih.govpsu.edu A critical finding was that the nature of the N-alkyl substituent plays a significant role in receptor affinity. For instance, analogs with N-propyl and N-allyl substituents demonstrated higher affinity for the D2 dopamine receptor than their corresponding secondary amine versions (where the alkyl group is replaced by hydrogen). nih.govpsu.edu These differences in affinity suggest that substituents can influence the binding orientation of the molecule within the receptor. nih.gov

The following table summarizes the binding affinities of Quinelorane and some of its benzo-fused analogs for the dopamine D2 receptor.

| Compound | Substituent (R) | D2 Receptor Affinity (Ki, nM) |

|---|---|---|

| Quinelorane | n-Propyl | 3.1 ± 0.4 |

| Analog 5a | H | 110 ± 10 |

| Analog 5b | n-Propyl | 15 ± 1 |

| Analog 5c | Allyl | 16 ± 2 |

Data sourced from a study on benzo-fused analogues of Quinelorane. nih.govpsu.edu

The synthesized analogs of Quinelorane undergo rigorous pharmacological evaluation in preclinical models to characterize their activity. These studies typically involve in vitro binding assays using tissue preparations from animal models, such as the rat striatum, which is rich in D2 receptors. nih.gov

In these assays, the novel compounds are tested for their ability to displace a radiolabeled ligand that is known to bind to D2 receptors. The results from these competitive binding studies are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. nih.gov The evaluation of the benzo-fused analogs confirmed that while the structural modifications slightly lowered the affinity compared to Quinelorane, the new compounds retained a significant ability to bind to D2 receptors, validating the core scaffold as a robust pharmacophore for dopamine receptor agonism. nih.govpsu.edu These preclinical evaluations are a critical step in determining whether a novel analog possesses the desired pharmacological profile to warrant further investigation.

Research Applications and Therapeutic Potential

Investigation in Parkinson's Disease Therapeutics

The primary pathology of Parkinson's disease involves the degeneration of dopaminergic neurons in the substantia nigra, leading to motor deficits. As a dopamine (B1211576) receptor agonist, quinelorane (B1678682) has been investigated for its potential to mitigate these symptoms.

Research in animal models of Parkinson's disease has explored the capacity of D2 receptor agonists to substitute for the depleted endogenous dopamine and thereby alleviate motor symptoms. Studies in non-human primate models, which mimic the parkinsonian state through treatment with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are a crucial step in this research. In one such study, quinelorane was shown to be effective in relieving some symptoms of mild parkinsonism in MPTP-treated monkeys researchgate.net. This line of research is based on the principle that direct stimulation of postsynaptic dopamine D2 receptors in the striatum can bypass the degenerating presynaptic neurons and restore motor control.

A major goal in Parkinson's disease research is the development of therapies that can slow or halt the progressive loss of dopaminergic neurons (neuroprotection) or promote their recovery (neuroregeneration). Strategies often involve targeting mechanisms like oxidative stress, neuroinflammation, and mitochondrial dysfunction frontiersin.org. While various compounds, from antioxidants to neurotrophic factors, are under investigation for these disease-modifying effects, specific research into whether quinelorane hydrochloride possesses intrinsic neuroprotective or neuroregenerative properties in models of Parkinson's disease is not prominent in the reviewed scientific literature nih.govmdpi.com. Studies on quinelorane have primarily focused on its functional effects as a dopamine receptor agonist rather than its potential to protect dopaminergic neurons from degeneration nih.gov.

Potential in Neurological and Psychiatric Disorder Research

The modulation of D2 and D3 receptors is a key strategy in the treatment of several neurological and psychiatric conditions. Consequently, quinelorane has been studied in preclinical models relevant to these disorders.

The role of the dopaminergic system in mood and anxiety disorders is complex. While direct research on quinelorane in this area is limited, studies on the closely related D2/D3 receptor agonist, quinpirole (B1680403), provide some insight into the potential effects of this class of compounds. In an animal model of depression using chronic mild unpredictable stress (CMS), intermittent administration of quinpirole was found to reverse the CMS-induced decrease in consumption of a palatable sucrose (B13894) solution, an antidepressant-like effect nih.gov. Another study investigating the effects of quinpirole in adolescent mice found it reduced exploratory behavior but did not significantly alter anxiety-like behavior in the elevated plus maze test biorxiv.org. These findings suggest that D2/D3 receptor agonists can influence behaviors relevant to depression, although their precise therapeutic potential remains to be fully elucidated.

Deficits in sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli, are a core feature of schizophrenia. This deficit can be measured operationally using prepulse inhibition (PPI) of the startle reflex, where a weak prestimulus inhibits the response to a subsequent strong stimulus. In animal models, dopamine agonists are known to disrupt PPI, mimicking the deficits seen in schizophrenia patients nih.govnih.gov.

A study in Wistar rats investigated the effects of quinelorane on PPI. The administration of quinelorane was found to significantly reduce PPI, an effect that was observed for approximately 50 minutes. The same study noted that quinelorane also reduced the efflux of the inhibitory neurotransmitter GABA in the ventral pallidum, a key brain region involved in the PPI circuit nih.govnih.gov. These findings demonstrate that quinelorane can modulate neural circuits relevant to the pathophysiology of schizophrenia, making it a valuable tool for research in this area.

| Quinelorane Dose (mg/kg) | Effect on PPI | Effect on VP GABA Efflux | Duration of PPI Effect | Duration of GABA Effect |

|---|---|---|---|---|

| 0.003 | Significant Reduction (p < 0.05) | No Significant Effect | ~50 minutes | N/A |

| 0.01 | Significant Reduction (p < 0.015) | Significant Reduction | ~50 minutes | At least 100 minutes |

Research into Sexual Dysfunction

Dopaminergic pathways, particularly in the medial preoptic area (MPOA) of the hypothalamus, play a crucial role in regulating male sexual function. Research using quinelorane has provided nuanced insights into the specific roles of D2 receptor activation in erectile and ejaculatory processes.

The effects of quinelorane on penile erection appear to be dependent on the experimental model used. In one study using restrained supine male rats, where erections were reflexively evoked by retraction of the penile sheath, systemic administration of quinelorane was found to inhibit these erections nih.gov. However, a separate study using a different model, the penile erection/stretch-yawn syndrome, reported that quinelorane induced significant, dose-related increases in penile erections in freely moving rats nih.gov.

In contrast to its variable effects on erection, quinelorane has been shown to consistently facilitate seminal emission. In the ex copula reflex test model, systemic administration of quinelorane dramatically increased the occurrence of seminal emission nih.gov. This effect was also observed when quinelorane was injected directly into the MPOA, suggesting a central mechanism of action nih.gov. These findings suggest that D2 receptor activation may have dissociable effects on the different components of male sexual response, inhibiting erectile mechanisms in some contexts while lowering the threshold for ejaculation.

| Study Model | Quinelorane Administration | Effect on Penile Erection | Effect on Seminal Emission | Reference |

|---|---|---|---|---|

| Ex Copula Reflex Test | Systemic (10 µg/kg) | Inhibited | Dramatically Increased | nih.gov |

| Ex Copula Reflex Test | Intra-MPOA | Inhibited | Increased | nih.gov |

| Penile Erection/Stretch-Yawn Syndrome | Systemic (3-100 µg/kg) | Significant dose-related increase | No significant effect observed | nih.gov |

Broader Implications in Neuropharmacology and Dopamine System Research

The study of this compound has significantly advanced the fields of neuropharmacology and dopamine system research. Its specific interactions with dopamine receptor subtypes have provided researchers with a valuable tool to dissect the complexities of dopaminergic signaling.

Contributions to Understanding Dopamine Receptor Subtype Functions

This compound has been instrumental in elucidating the distinct physiological roles of the D2 and D3 dopamine receptor subtypes. Its high affinity for these receptors has allowed for more precise investigations into their functions, which was previously challenging due to the lack of selective agonists.

One of the key contributions of Quinelorane has been in the study of motor control. Research in rodent models has demonstrated that Quinelorane can induce a biphasic effect on locomotion. At low doses, it tends to produce hypolocomotion, a decrease in spontaneous movement, which is hypothesized to be mediated primarily by the activation of D3 receptors. smr.org.uk In contrast, at higher doses, it leads to hyperlocomotion, an increase in movement, an effect attributed to the broader activation of D2 receptors. smr.org.uk This dose-dependent differential effect has provided evidence for the distinct roles of D2 and D3 receptors in modulating motor activity.

Furthermore, Quinelorane's selectivity for the D2-like receptor family over the D1-like family has been crucial. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors often have opposing effects on intracellular signaling pathways. nih.gov By selectively activating the D2/D3 subtypes, Quinelorane allows for the isolated study of the physiological outcomes of D2-like receptor stimulation.

The binding affinity of a compound to a receptor is a measure of how tightly it binds. This is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Data from various studies consistently show Quinelorane's high affinity for D2 and D3 receptors, with significantly lower affinity for other dopamine receptor subtypes.

This table presents representative Ki values for this compound at the D2 and D3 dopamine receptors, highlighting its high affinity for both subtypes. rndsystems.comtocris.com

Development of Advanced Pharmacological Tools and Probes

The selective nature of this compound has established it as a valuable pharmacological tool and probe for investigating the dopamine system. musechem.com Its utility extends from basic neuroscience research to the early stages of drug discovery for central nervous system (CNS) disorders. smr.org.ukcatapult.org.uk

In preclinical research, Quinelorane is used to model the effects of D2/D3 receptor agonism in various experimental paradigms. nih.gov This allows researchers to study the downstream behavioral, neurochemical, and electrophysiological consequences of activating these specific receptors. Such studies are vital for understanding the pathophysiology of disorders where the dopamine system is implicated, including Parkinson's disease and schizophrenia.

Moreover, the development of radiolabeled forms of Quinelorane, such as [3H]-Quinelorane, has created powerful probes for autoradiographic studies. These radioligands enable the precise mapping of the distribution and density of D2 and D3 receptors in different brain regions. This anatomical information is critical for understanding the specific circuits and neuronal populations through which these receptors exert their effects.

The use of Quinelorane as a research tool also aids in the validation of new therapeutic targets within the dopaminergic system. By characterizing the effects of a selective D2/D3 agonist, scientists can predict the potential therapeutic actions and side effects of new drug candidates with similar mechanisms of action. This contributes to a more rational approach to CNS drug development. synapcell.comprecisionformedicine.com

Methodological Considerations and Future Research Directions

In Vitro Experimental Methodologies (e.g., Receptor Binding Assays, Cell Culture Models)

In vitro methodologies are fundamental for determining the foundational pharmacological profile of a compound like Quinelorane (B1678682) hydrochloride. These techniques allow for the precise measurement of its interaction with specific molecular targets in a controlled environment.

Receptor binding assays are a cornerstone of this in vitro analysis, used to quantify the affinity of a ligand for a receptor. nih.gov For Quinelorane, these assays have been crucial in establishing its profile as a potent dopamine (B1211576) D2 and D3 receptor agonist. rndsystems.comtocris.com These experiments typically involve a competitive inhibition design, where the compound of interest (Quinelorane) competes with a radiolabeled ligand of known high affinity for the same receptor sites. nih.govmerckmillipore.com The concentration of the compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which allows for the ranking of relative receptor binding affinities. nih.gov

To define its pharmacology further, radiolabeled [3H]-quinelorane has been synthesized and used in binding studies with sections of rat brain tissue. nih.gov These studies demonstrated that [3H]-quinelorane binds with high affinity and low nonspecific binding. nih.gov Such assays have successfully quantified the binding affinities (Ki) of Quinelorane for dopamine D2 and D3 receptors, revealing its potent interaction with these targets. rndsystems.comtocris.com

Cell culture models are often used in conjunction with binding assays. Cell lines, such as Chinese hamster ovary (CHO) cells, can be engineered to express specific receptor subtypes (e.g., D2 or D3). nih.gov This allows researchers to study the interaction of Quinelorane with a homogenous population of a single receptor subtype, providing clear and specific data on its binding characteristics. nih.gov When expressed in these cells, Quinelorane has demonstrated a higher affinity for the D3 receptor than the D2 receptor. nih.gov

| Parameter | Receptor | Value (nM) | Reference |

|---|---|---|---|

| Ki (Inhibition Constant) | Dopamine D2 | 5.7 | rndsystems.comtocris.com |

| Ki (Inhibition Constant) | Dopamine D3 | 3.4 | rndsystems.comtocris.com |

| KD (Dissociation Constant) | Dopamine Receptors (overall) | 1.8 | nih.gov |

In Vivo Experimental Methodologies (e.g., Microdialysis, Voltammetry, Behavioral Paradigms)

Following in vitro characterization, in vivo methodologies are employed to understand how Quinelorane hydrochloride affects complex biological systems. These studies are essential for linking receptor-level interactions to physiological and behavioral outcomes in living organisms. musechem.com

Microdialysis is a technique used to measure the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. Studies have utilized microdialysis to assess the impact of Quinelorane on neurochemical release. For instance, research has shown that Quinelorane administration reduces GABA efflux in the ventral pallidum of rats, providing insight into its effects on inhibitory neurotransmission. medchemexpress.comnih.gov

In vivo voltammetry is another powerful electrochemical method used to detect real-time changes in the concentration of electroactive substances in the brain. Preclinical studies have used this technique to demonstrate that Quinelorane induces increases in extracellular ascorbic acid in the nucleus accumbens and striatum of rats. nih.gov

Behavioral paradigms are critical for evaluating the functional consequences of Quinelorane's receptor activity. A wide range of tests have been conducted to characterize its behavioral profile. These studies have shown that Quinelorane produces dose-dependent increases in locomotor activity, contralateral turning in rats with unilateral nigrostriatal lesions, and stereotypic behaviors. medchemexpress.comnih.gov In studies examining sensorimotor gating, Quinelorane was found to reduce prepulse inhibition (PPI) of the startle reflex in rats. nih.gov Furthermore, its effects on sexual behavior have been investigated, where it was found to facilitate seminal emission while inhibiting penile erections in rats. nih.gov In rhesus monkeys, lower doses of Quinelorane facilitated penile erections and masturbation. nih.gov

| Behavioral Paradigm | Effect of Quinelorane | Species | Reference |

|---|---|---|---|

| Locomotor Activity | Dose-dependent increase | Rat | medchemexpress.comnih.gov |

| Rotational Behavior (6-OHDA lesioned) | Increased contralateral turning | Rat | nih.gov |

| Stereotypy | Increased stereotypic behavior | Rat | nih.gov |

| Prepulse Inhibition (PPI) | Reduced PPI | Rat | nih.gov |

| Sexual Behavior (ex copula) | Facilitated seminal emission, inhibited erections | Rat | nih.gov |

| Sexual Behavior (response to female) | Facilitated penile erections and masturbation | Rhesus Monkey | nih.gov |

Computational Approaches in Ligand Discovery and Optimization

Computational methods are integral to modern drug discovery, offering powerful tools to accelerate the identification and optimization of new therapeutic agents. nih.gov While specific computational studies detailing the optimization of Quinelorane are not extensively published, the methodologies described here are standard in the discovery of ligands like it. These approaches can be broadly categorized as structure-based and ligand-based. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target receptor is unknown. alliedacademies.org These methods rely on the knowledge of other molecules that bind to the target. Techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. alliedacademies.orgnih.gov This allows for the prediction of activity for newly designed molecules, guiding the synthesis of more potent and selective compounds. alliedacademies.org

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to the target receptor. researchgate.net A pharmacophore model can then be used as a template to screen large databases of virtual compounds to find new potential ligands. researchgate.net

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or cryo-electron microscopy. nih.gov Key SBDD methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. alliedacademies.org Docking helps in understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and can be used to screen virtual libraries of compounds. alliedacademies.org

De Novo Drug Design: These computational algorithms generate novel molecular structures from scratch that are predicted to fit within the receptor's binding site. alliedacademies.org This approach can lead to the discovery of entirely new chemical scaffolds.

These computational tools are used iteratively with experimental testing to refine lead compounds, improving their affinity, selectivity, and pharmacokinetic properties. nih.gov

Emerging Research Avenues and Innovative Methodologies for this compound Investigations

Future research on this compound and related compounds will likely leverage innovative methodologies to gain a more nuanced understanding of their mechanisms and therapeutic potential.

Advanced Neuroimaging Techniques: While traditional methods provide valuable data, advanced imaging can offer a more dynamic and systems-level view. Pharmacological magnetic resonance imaging (phMRI), which has already been used to map the patterns of neuronal activation induced by different doses of Quinelorane, can further elucidate the specific neural circuits engaged by the compound. nih.gov This technique can help differentiate the roles of D2 and D3 receptors in mediating its behavioral effects by correlating brain activation patterns with behavioral responses. nih.gov

Genetically Encoded Sensors: The development of tools like dLight, a genetically encoded dopamine sensor, allows for the real-time measurement of dopamine transients with high spatial and temporal resolution. elifesciences.org Employing such sensors in combination with Quinelorane administration could reveal precise, circuit-specific effects on dopamine release dynamics that are not captured by slower methods like microdialysis.

Biased Agonism and Functional Selectivity: A key emerging concept in pharmacology is biased agonism, where a ligand preferentially activates one of several downstream signaling pathways of a receptor (e.g., G-protein signaling vs. β-arrestin recruitment). dcchemicals.com Future research could investigate whether Quinelorane or its analogs exhibit biased agonism at D2 or D3 receptors. Developing biased agonists could be a strategy to isolate desired therapeutic effects from unwanted side effects, representing a significant step toward more refined dopaminergic therapies.

Circuit-Specific Manipulation: Combining Quinelorane administration with optogenetic or chemogenetic techniques would allow researchers to probe its effects on specific, genetically-defined neural populations. For example, one could examine how Quinelorane modulates the activity of dopamine neurons projecting to the nucleus accumbens versus those projecting to the prefrontal cortex, helping to dissect the compound's influence on reward, motivation, and executive function. elifesciences.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.